

TMP269 and Its Role as a Selective Class IIa HDAC Inhibitor

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Compound Focus: Tmp269

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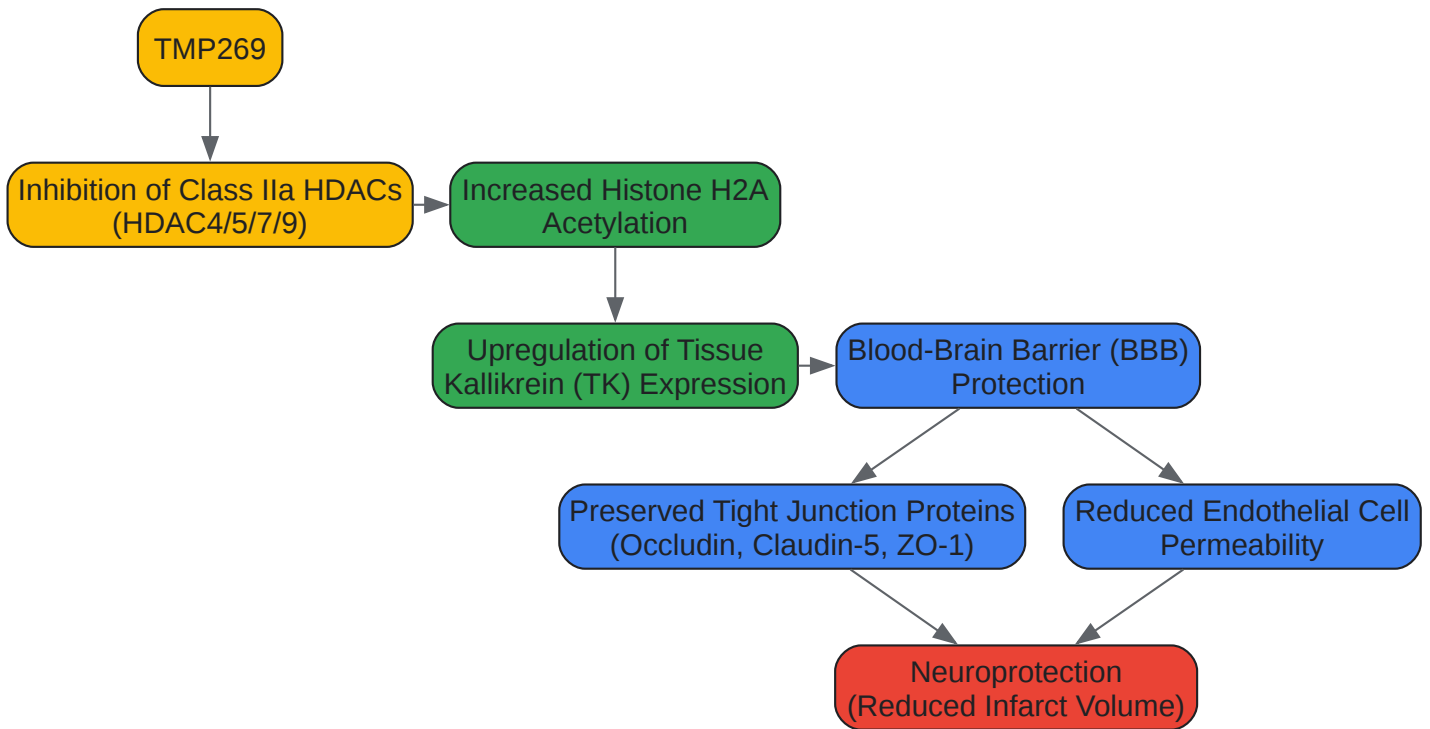
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TMP269 is a potent, selective small-molecule inhibitor targeting Class IIa Histone Deacetylases (HDACs), specifically HDAC4, HDAC5, HDAC7, and HDAC9, with half-maximal inhibitory concentration (IC₅₀) values of 126 nM, 80 nM, 36 nM, and 9 nM, respectively [1]. Unlike broad-spectrum HDAC inhibitors, its selectivity minimizes off-target effects, making it a valuable tool for mechanistic studies and therapeutic development. HDACs remove acetyl groups from lysine residues on histones and other proteins, generally leading to transcriptional repression. By inhibiting Class IIa HDACs, **TMP269** promotes a hyperacetylated state, altering gene expression patterns that are crucial in disease pathologies [2] [1]. Research has identified its protective roles in **neurological diseases**, **acute kidney injury**, and **cancer**, with a particularly well-defined mechanism in cerebral ischemia/reperfusion injury involving the upregulation of tissue kallikrein [2] [3] [4].

Mechanism of **TMP269**-Mediated Tissue Kallikrein Upregulation and Neuroprotection

The neuroprotective effect of **TMP269** in cerebral ischemia/reperfusion injury is multi-faceted, with tissue kallikrein upregulation being a central component. The following diagram illustrates the integrated molecular pathway.



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*Integrated pathway of **TMP269** neuroprotection via tissue kallikrein upregulation.*

Key Mechanistic Steps:

- **Epigenetic Modulation:** **TMP269** inhibits Class IIa HDACs, leading to increased acetylation of histone H2A in the brain 24 hours after administration [2] [1]. This epigenetic change creates a more transcriptionally permissive chromatin state.
- **Tissue Kallikrein Upregulation:** The hyperacetylated environment facilitates the transcription of the *tissue kallikrein* gene. Western blot and immunohistochemistry analyses confirmed a significant increase in tissue kallikrein protein levels in the brains of rats treated with **TMP269** following cerebral ischemia/reperfusion injury [2] [1].
- **Blood-Brain Barrier Preservation:** The upregulated tissue kallikrein contributes to protecting the blood-brain barrier (BBB). This is achieved through:
 - **Preservation of Tight Junction Proteins:** **TMP269** treatment counteracts the ischemia-induced degradation of key tight junction proteins, including **occludin, claudin-5, and ZO-1** [2]

[1].

- **Reduction in Vascular Permeability:** Evans blue staining experiments demonstrated that **TMP269** significantly reduces the extravasation of dye into brain tissue, confirming a restoration of BBB integrity and a decrease in abnormal endothelial cell permeability [2].
- **Functional Outcome:** The stabilization of the BBB directly contributes to the observed neuroprotection, primarily measured as a significant reduction in brain infarct volume assessed by 2,3,5-Triphenyltetrazolium chloride (TTC) staining [2] [1].

Quantitative Summary of **TMP269** Efficacy in Cerebral Ischemia/Reperfusion Injury

The protective effects of **TMP269** have been quantified across multiple studies, with dose-response relationships firmly established.

Table 1: Efficacy Data of **TMP269 in Preclinical Stroke Models**

Parameter	Model/Assay	Key Findings	Citation
Optimal Dose	Rat MCAO (Middle Cerebral Artery Occlusion)	4 mg/kg (i.p.) identified as the optimal neuroprotective dose [2] [1].	[2] [1]
Infarct Volume Reduction	TTC Staining	Different doses (1, 4, 10, 16 mg/kg) all reduced infarct volume, with 4 mg/kg being most effective [2] [1].	[2] [1]
Blood-Brain Barrier Integrity	Evans Blue Extravasation	TMP269 treatment significantly reduced dye leakage, indicating restored BBB function and reduced permeability [2].	[2]
Tight Junction Protein Expression	Western Blot/Immunohistochemistry	Counteracted I/R-induced downregulation of occludin, claudin-5, and ZO-1 [2] [1].	[2] [1]
Biomarker Change: Tissue Kallikrein	Western Blot/Immunohistochemistry	Upregulated tissue kallikrein protein expression after TMP269 treatment [2] [1].	[2] [1]

Parameter	Model/Assay	Key Findings	Citation
Biomarker Change: Histone H2A Acetylation	Western Blot/Immunohistochemistry	Increased levels of acetylated H2A 24 hours post-TMP269 injection [2] [1].	[2] [1]

Detailed Experimental Protocols for Key Assays

To facilitate replication and further research, here are the detailed methodologies from the core studies.

In Vivo Model of Cerebral Ischemia/Reperfusion and TMP269 Treatment

This protocol is critical for establishing the disease model and testing therapeutic efficacy [1].

- **Animals:** Adult male Sprague-Dawley rats (250-300 g).
- **Middle Cerebral Artery Occlusion (MCAO):** Induce ischemia by inserting a silicone-tipped nylon thread into the internal carotid artery to occlude the MCA for 90 minutes, followed by withdrawal to allow reperfusion.
- **Neurological Scoring:** Post-surgery, exclude animals with a Bederson score below 2 (0: no symptoms; 1: contralateral forelimb weakness; 2: severe forelimb weakness; 3: compulsory circling).
- **TMP269 Administration:** Reconstitute **TMP269** in a suitable vehicle (e.g., DMSO). Administer **intraperitoneally (i.p.)** at doses of 1, 4, 10, or 16 mg/kg, **30 minutes before** the induction of ischemia.
- **Sham Control:** Perform identical surgical procedures except for the insertion of the occluding filament.
- **Tissue Collection:** Euthanize animals 24 hours after reperfusion. Collect ipsilateral cortical tissue surrounding the ischemic penumbra for molecular analysis or whole brains for infarct assessment.

Assessing Infarct Volume via TTC Staining

This method is the gold standard for visualizing and quantifying ischemic brain damage in vitro [2] [1].

- **Sectioning:** After euthanasia, rapidly remove brains and freeze at -20°C for 10-20 minutes. Section into coronal slices of uniform thickness (1-2 mm).

- **Staining:** Incubate brain slices in a **2% 2,3,5-Triphenyltetrazolium chloride (TTC) solution** in phosphate-buffered saline (PBS) at 37°C in the dark for 15-30 minutes.
- **Fixation and Imaging:** Transfer slices to 4% paraformaldehyde for fixation. Photograph both sides of each stained slice.
- **Quantification:** Viable tissue stains deep red due to formazan formation by active dehydrogenases, while the infarcted area remains pale. Measure the area of the unstained infarct region and the total area of each brain slice using image analysis software (e.g., ImageJ). Calculate infarct volume as a percentage of total brain volume, applying corrections for edema if necessary.

Evaluating Blood-Brain Barrier Permeability via Evans Blue Staining

This assay directly measures the extent of BBB disruption [2].

- **Dye Administration:** Inject **Evans blue dye** (2% solution in saline, 4 mL/kg) intravenously via the tail vein or intraperitoneally. Allow the dye to circulate for 30-60 minutes.
- **Perfusion and Tissue Harvest:** Deeply anesthetize the animal. Perfuse transcardially with ice-cold phosphate-buffered saline (PBS) until the effluent from the right atrium runs clear, ensuring removal of intravascular dye.
- **Tissue Processing and Quantification:** Remove the brain and homogenize the ipsilateral hemisphere in 50% trichloroacetic acid solution (1:10 w/v). Centrifuge the homogenate at 10,000 x g for 20 minutes.
- **Spectrophotometric Measurement:** Collect the supernatant and measure the absorbance of Evans blue at **610 nm** using a spectrophotometer. Quantify the extravasated dye content (μg per gram of brain tissue) by interpolating from a standard curve.

Therapeutic Potential Beyond Ischemic Stroke

The therapeutic implications of **TMP269** extend beyond stroke, as evidenced by recent research in other disease models.

Table 2: Broader Therapeutic Applications of TMP269

Disease Area	Model	Key Findings & Putative Mechanism	Citation
Parkinson's Disease	In vitro and in vivo 6-hydroxydopamine (6-OHDA) models	TMP269 protected dopaminergic neurons, reduced forelimb impairments, and upregulated BMP-Smad signaling . It also attenuated neuroinflammation (reduced IBA1+ microglia) [5] [6].	[5] [6]
Acute Kidney Injury	Mouse models of folic acid and ischemia/reperfusion-induced AKI	TMP269 (50 mg/kg) improved renal function by suppressing tubular cell apoptosis, enhancing autophagy, and promoting proliferation . Mechanisms involved inhibition of ERK1/2 and p38 signaling [3].	[3]
Oncology (AML)	Human Acute Myeloid Leukemia cell lines	TMP269 exhibited anti-proliferative and pro-apoptotic effects , partly by downregulating ribosomal proteins. It showed synergistic effects when combined with venetoclax [4].	[4]

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